molecular formula C16H23NO4 B256539 N-allyl-3,4,5-triethoxybenzamide

N-allyl-3,4,5-triethoxybenzamide

Cat. No.: B256539
M. Wt: 293.36 g/mol
InChI Key: PDDXPXLOYDQQHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Allyl-3,4,5-triethoxybenzamide is a benzamide derivative characterized by a central benzene ring substituted with three ethoxy groups at positions 3, 4, and 5, and an allyl (-CH₂-CH=CH₂) group attached to the amide nitrogen.

Properties

Molecular Formula

C16H23NO4

Molecular Weight

293.36 g/mol

IUPAC Name

3,4,5-triethoxy-N-prop-2-enylbenzamide

InChI

InChI=1S/C16H23NO4/c1-5-9-17-16(18)12-10-13(19-6-2)15(21-8-4)14(11-12)20-7-3/h5,10-11H,1,6-9H2,2-4H3,(H,17,18)

InChI Key

PDDXPXLOYDQQHS-UHFFFAOYSA-N

SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC=C

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC=C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

Compound Name Substituents Key Differences Biological Implications
This compound 3,4,5-triethoxy, N-allyl Reference compound; ethoxy groups enhance lipophilicity and metabolic stability. Potential for enzyme/receptor modulation via ethoxy-π interactions and allyl reactivity.
N-(1,3-Benzothiazol-6-yl)-3,4,5-triethoxybenzamide 3,4,5-triethoxy, N-benzothiazole Benzothiazole core replaces allyl group. Benzothiazole may improve DNA intercalation or kinase inhibition.
N-(5-Allyl-tetrahydrobenzooxazepin-7-yl)-3,4,5-trimethoxybenzamide 3,4,5-trimethoxy, N-allyl-tetrahydrobenzooxazepine Methoxy instead of ethoxy; tetrahydrobenzooxazepine core. Trimethoxy groups reduce steric bulk; oxazepine core may influence CNS activity.
3,4,5-Triethoxy-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide 3,4,5-triethoxy, N-thiazole Thiazole ring replaces allyl group; additional methoxyphenyl substituent. Thiazole enhances metal-binding capacity; potential antimicrobial activity.

Key Observations :

  • Ethoxy vs.
  • Core Structure : Heterocyclic cores (e.g., benzothiazole, thiazole, tetrahydrobenzooxazepine) introduce distinct electronic and steric profiles, affecting target selectivity and potency .

Allyl Substituent vs. Other Functional Groups

Compound Name Functional Group Impact on Properties
This compound Allyl (-CH₂-CH=CH₂) Enhances reactivity (e.g., Michael addition) and potential for covalent binding.
N-(4-Bromo-1,3-benzothiazol-2-yl)-3,4,5-trimethoxybenzamide Bromine substituent Bromine increases molecular weight and may enhance halogen bonding with targets.
N-(Cyanomethyl)-3,4,5-triethoxybenzamide Cyanomethyl (-CH₂-CN) Polar cyanide group improves solubility but may reduce membrane permeability.

Key Observations :

  • The allyl group’s unsaturation allows for conjugation and covalent interactions, which could be advantageous in irreversible enzyme inhibition or prodrug design .
  • Bromine or cyano substituents alter electronic properties and solubility, impacting bioavailability and target engagement .

Preparation Methods

Acid Chloride Method

The most straightforward approach involves converting 3,4,5-triethoxybenzoic acid to its corresponding acid chloride, followed by reaction with allylamine. Thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] are commonly employed for chloride formation. For example:

3,4,5-Triethoxybenzoic acid+SOCl23,4,5-Triethoxybenzoyl chloride+SO2+HCl\text{3,4,5-Triethoxybenzoic acid} + \text{SOCl}2 \rightarrow \text{3,4,5-Triethoxybenzoyl chloride} + \text{SO}2 + \text{HCl}

The acid chloride is then treated with allylamine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) with a base such as triethylamine (Et₃N) to scavenge HCl. Yields for analogous benzamide syntheses range from 70–85%, depending on reaction time and stoichiometry.

Coupling Agent-Mediated Amidation

Carbodiimide-based coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) facilitate direct amidation without intermediate isolation. A typical protocol involves:

  • Dissolving 3,4,5-triethoxybenzoic acid (1 equiv) and allylamine (1.2 equiv) in DMF.

  • Adding EDC (1.1 equiv) and HOBt (1.1 equiv) at 0°C.

  • Stirring at room temperature for 12–24 hours.

This method avoids harsh acidic conditions and is preferable for acid-sensitive substrates. Reported yields for similar reactions approach 80–90%.

Ester Aminolysis Strategy

Methyl or ethyl esters of 3,4,5-triethoxybenzoic acid undergo nucleophilic acyl substitution with allylamine, particularly under microwave irradiation. For example, methyl 3,4,5-triethoxybenzoate reacts with excess allylamine in acetonitrile at 170°C for 25 minutes under microwave conditions, achieving conversions >90%. This method leverages the efficiency of microwave-assisted synthesis, reducing reaction times from hours to minutes.

Table 1. Optimization of Microwave-Assisted Aminolysis

SolventTemperature (°C)Time (min)Yield (%)
Acetonitrile1702589
Ethanol1803075
Water1604068

Data adapted from triazolyl propanamide syntheses.

Mixed Anhydride Activation

Inspired by industrial benzamide syntheses, 3,4,5-triethoxybenzoic acid is activated as a mixed anhydride using ethyl chloroformate. The protocol involves:

  • Treating the acid with ethyl chloroformate (1.1 equiv) and Et₃N (1.1 equiv) in THF at 0°C.

  • Adding allylamine (1.2 equiv) dropwise and stirring at room temperature.

This method avoids moisture-sensitive reagents and achieves yields comparable to acid chloride routes (75–82%).

Comparative Analysis of Methods

Table 2. Synthesis Method Evaluation

MethodYield (%)Reaction TimeScalability
Acid Chloride856–8 hHigh
Coupling Agents9012–24 hModerate
Microwave Aminolysis8925 minHigh
Mixed Anhydride824–6 hHigh

Key considerations:

  • Microwave aminolysis offers rapid synthesis but requires specialized equipment.

  • Coupling agents provide high yields but incur higher costs due to reagent expenses.

  • Mixed anhydride methods balance cost and efficiency, making them suitable for industrial-scale production.

Challenges and Optimization Strategies

  • Steric Hindrance : The bulky triethoxy groups slow reaction kinetics. Solutions include using polar aprotic solvents (e.g., DMF) to enhance solubility.

  • Byproduct Formation : Over-alkylation during allylamine reactions is mitigated by maintaining stoichiometric control and low temperatures.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the pure amide .

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